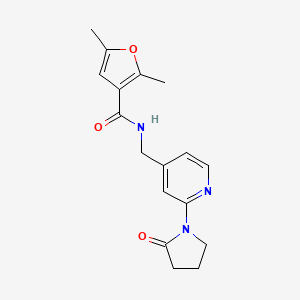

2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It has been found that 2,5-dimethylpyrrole, a partial structure of this compound, can enhance cell-specific productivity . This suggests that the compound may interact with its targets to modulate cellular processes, potentially leading to increased productivity in certain cell types.

Biochemical Pathways

The compound’s potential to enhance cell-specific productivity suggests that it may influence metabolic pathways related to energy production and utilization.

Pharmacokinetics

The presence of the pyrrolidine ring in its structure could potentially influence its pharmacokinetic properties, as this feature is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Action Environment

It’s worth noting that the compound’s effects on cell-specific productivity were observed in the context of a cell culture environment , suggesting that its action may be influenced by factors such as nutrient availability and environmental conditions within the culture.

Actividad Biológica

2,5-Dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide is a complex organic compound with notable biological activities. Its unique structure, featuring a dimethyl-substituted furan ring and a pyridine ring linked to a pyrrolidinone moiety, suggests potential interactions with various biological targets. This article details the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include:

- Formation of the furan ring.

- Introduction of dimethyl groups.

- Formation and functionalization of the pyridine ring with a pyrrolidinone moiety.

- Coupling of the pyridine derivative with the furan ring through amide bond formation.

Industrial processes may optimize these steps to enhance yield and purity through controlled reaction conditions and purification techniques like recrystallization or chromatography.

Biological Activity

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems, including enzymes and receptors involved in various pathways. Key findings include:

The compound's mechanism involves:

- Inhibition or activation of target proteins, leading to pharmacological effects.

- Potential topoisomerase II inhibition , which has been linked to anticancer properties .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines:

- Cell Lines Tested : Breast, colon, lung, and prostate cancer cell lines.

- IC50 Values : The compound demonstrated low micromolar activity compared to standard chemotherapeutics like etoposide .

Case Studies

Several studies have highlighted the biological effects of this compound:

- Topoisomerase II Inhibition :

- Reactive Oxygen Species (ROS) Induction :

Comparative Analysis

To understand the unique aspects of this compound compared to similar compounds, the following table summarizes key structural features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethylfuran | Simple furan structure | Lacks pyridine and pyrrolidinone moieties |

| N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide | Similar but without dimethyl substitution | Does not possess the unique dimethyl substitutions |

| 2,5-Dimethyl-N-{[5-(2-Oxopyrrolidin-1-yl)pyridin-3-y]methyl}furan-3-carboxamide | Contains both dimethyl furan and pyridine rings | Combines unique structural features that confer specific biological activities |

Aplicaciones Científicas De Investigación

Scientific Research Applications

The biological activity of 2,5-dimethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)furan-3-carboxamide is attributed to its ability to interact with specific molecular targets within biological systems, such as enzymes and receptors involved in various pathways. The compound's structure allows it to potentially inhibit or activate these targets, leading to pharmacological effects. Studies have highlighted its potential as an effective modulator of enzyme activity, where the pyrrolidine ring enhances its binding affinity to specific receptors, offering insights into structure–activity relationships for drug development.

Structural Features and Activities

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Furan ring, pyridine ring, and a pyrrolidinone moiety | Combination of a dimethyl-substituted furan ring and a pyridine ring linked to a pyrrolidinone moiety that may confer specific biological activities not found in simpler compounds. |

| 2,5-dimethylfuran | Simple furan structure | Lacks pyridine and pyrrolidinone moieties |

| N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}furan-3-carboxamide | Similar, but without dimethyl substitution | Does not possess the unique dimethyl substitutions |

| Pyridine derivatives | Various substitutions possible | Often lack furan ring integration |

Propiedades

IUPAC Name |

2,5-dimethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-11-8-14(12(2)23-11)17(22)19-10-13-5-6-18-15(9-13)20-7-3-4-16(20)21/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTBWVKFMINNBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.